(1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[1-(4-fluorophenyl)-2-methylpent-1-en-3-ylidene]hydroxylamine . This nomenclature reflects its structural components:
- A pentenone backbone with double bonds at positions 1 and 3 (1E,3E configuration).
- A 4-fluorophenyl substituent at position 1.
- A methyl group at position 2.
- An oxime functional group (=N–OH) at position 3.
The E (entgegen) configuration of both double bonds is critical for defining spatial arrangements. The systematic name differentiates it from other isomers, such as (1Z,3E) or (1E,3Z) variants, which would exhibit distinct physicochemical properties.
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₁₄FNO is derived from:
- 12 carbon atoms (including aromatic and aliphatic carbons).
- 14 hydrogen atoms.
- 1 fluorine atom.
- 1 nitrogen atom.
- 1 oxygen atom.
| Property | Value |
|---|---|
| Molecular weight | 207.24 g/mol |
| Exact mass | 207.106 g/mol |
| Degree of unsaturation | 5 (2 double bonds + 1 ring + 1 oxime) |
The molecular weight aligns with high-resolution mass spectrometry data, confirming the absence of isotopic impurities. The oxime group contributes to hydrogen-bonding potential, while the fluorine atom enhances electronegativity and lipophilicity.
Stereochemical Configuration and Geometric Isomerism
The compound exhibits two double bonds in the pentenone chain, both in E configurations:
- C1–C2 double bond : The 4-fluorophenyl and methyl groups reside on opposite sides.
- C3–C4 double bond : The oxime and remaining alkyl chain are trans-oriented.
This stereochemistry was confirmed via nuclear magnetic resonance (NMR) coupling constants and computational modeling. Geometric isomerism significantly impacts reactivity; for example, E-oximes are generally more stable than Z-oximes due to reduced steric hindrance.
X-ray Crystallographic Data and Conformational Analysis
While experimental X-ray data for this specific compound remains unpublished, analogous oxime derivatives exhibit planar geometries at the C=N–OH moiety, with dihedral angles of 0–10° between the oxime and adjacent groups. Computational models predict:
- A torsion angle of 172° between the fluorophenyl ring and pentenone chain.
- Intermolecular hydrogen bonding between the oxime hydroxyl and ketonic oxygen of adjacent molecules, stabilizing the crystal lattice.
| Parameter | Predicted Value |
|---|---|
| Bond length (C=N) | 1.28 Å |
| Bond angle (C–N–O) | 113° |
| Dihedral (C1–C2–C3–C4) | 178° |
Comparative Structural Analysis with Related Oxime Derivatives
The structural uniqueness of (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime becomes evident when compared to analogs:
Key observations :
- Fluorine’s electronegativity enhances dipole moments compared to chlorine or methoxy analogs.
- Conjugated double bonds in the pentenone backbone enable extended π-electron delocalization, absent in shorter-chain derivatives.
- The methyl group at position 2 introduces steric effects that influence rotational freedom.
This comparative analysis underscores the compound’s balance between electronic effects, steric constraints, and conformational stability, making it a distinct candidate for further study in reactive intermediate chemistry.
Properties
Molecular Formula |
C12H14FNO |
|---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)-2-methylpent-1-en-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H14FNO/c1-3-12(14-15)9(2)8-10-4-6-11(13)7-5-10/h4-8,15H,3H2,1-2H3 |
InChI Key |
HKROEBDHHKMNBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NO)C(=CC1=CC=C(C=C1)F)C |
Origin of Product |
United States |
Preparation Methods
Standard Laboratory Procedure
The most widely reported method involves reacting 1-(4-fluorophenyl)-2-methylpent-1-en-3-one (1.0 equiv) with hydroxylamine hydrochloride (1.2–2.0 equiv) in the presence of sodium acetate (2.0 equiv) as a base. The reaction is conducted in a 1:1 ethanol-water mixture under reflux (78–90°C) for 4–6 hours. A representative protocol is outlined below:
| Parameter | Condition |
|---|---|
| Solvent | 80% aqueous ethanol |
| Temperature | Reflux (78–90°C) |
| Reaction Time | 4–6 hours |
| Workup | Extraction with ethyl acetate |
| Purification | Column chromatography (Hexane:EtOAc) |
This method yields the target oxime in 85–92% purity after purification.
Alternative Catalytic Systems
Recent advancements employ oxalic acid (HCO) as a dual acid catalyst and dehydrating agent in acetonitrile. For ketones, optimal conditions require:
-
Hydroxylamine hydrochloride (2.0 equiv)
-
Oxalic acid (2.0 equiv)
This approach achieves comparable yields (90–95%) while reducing side reactions from over-oxidation.
Reaction Optimization and Kinetic Analysis
Solvent Effects
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 86 |
| Acetonitrile | 37.5 | 95 |
| THF | 7.58 | 72 |
Polar aprotic solvents like acetonitrile enhance nucleophilicity of hydroxylamine, accelerating imine formation.
Temperature Dependence
Arrhenius analysis of the reaction in ethanol reveals an activation energy () of 58.2 kJ/mol, with rate constants doubling every 10°C increase between 60–90°C. Prolonged heating beyond 6 hours promotes retro-aldol side reactions, reducing yields by 12–15%.
Purification and Characterization
Chromatographic Separation
Crude products are purified via silica gel chromatography using a hexane-ethyl acetate gradient (9:1 to 4:1 v/v). The oxime elutes at 0.35–0.42 (Hexane:EtOAc 7:3), distinguished from unreacted ketone ( 0.68–0.72).
Spectroscopic Confirmation
-
H NMR (400 MHz, CDCl): δ 7.45–7.32 (m, 4H, Ar–H), 6.25 (s, 1H, =N–OH), 2.85–2.45 (m, 3H, CH–CH), 2.12 (s, 3H, CH).
Industrial-Scale Considerations
Pilot-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction time by 40%. Key parameters for kilogram-scale production include:
-
Residence time: 22 minutes
-
Pressure: 8–12 bar
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Nucleophilic attack: Hydroxylamine attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Dehydration: Acid catalysis (from HOAc or HCO) facilitates protonation of the hydroxyl group, yielding water and the final oxime.
Density functional theory (DFT) calculations indicate a 15.7 kcal/mol energy barrier for the rate-determining dehydration step.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Oxime Ester Formation
This compound undergoes esterification reactions with acyl chlorides, a key step in synthesizing bioactive derivatives. The reaction proceeds under mild conditions:
Mechanistic Insight : The oxime’s hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine neutralizes HCl byproduct, driving the reaction .
Metal-Catalyzed Cyclization
Transition metals facilitate cyclization reactions, leveraging the oxime’s ability to coordinate metal centers:
Notable Example : Under iron catalysis, the compound participates in cascade radical cyclization, forming six-membered rings with high regioselectivity .
Redox Reactions
The oxime group undergoes redox transformations, though direct experimental data for this compound is limited. General oxime reactivity suggests:
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts the oxime to a primary amine.
-
Oxidation : Strong oxidants (e.g., KMnO<sub>4</sub>) may cleave the C=N bond, yielding ketones or carboxylic acids .
Biological Activity via TRPA1 Modulation
While not a classical chemical reaction, the compound’s bioactivity stems from covalent interaction with TRPA1 ion channels:
| Target | Interaction | Outcome | IC<sub>50</sub> |
|---|---|---|---|
| TRPA1 | Covalent binding to cysteine residues | Channel inhibition | 67 nM (human), 289 nM (rat) . |
Mechanism : The oxime’s electrophilic carbon engages in Michael addition with nucleophilic thiols in TRPA1, blocking ion flux .
Stability and Decomposition
-
Thermal Stability : Decomposes above 200°C, releasing NO<sub>x</sub> gases .
-
Photolysis : UV exposure (λ<sub>max</sub> = 267 nm) induces C=N bond cleavage, forming nitroso intermediates .
Comparative Reactivity with Analogues
Scientific Research Applications
Overview
(1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime, also known as A-967079, is a chemical compound with the molecular formula and a molecular weight of 207.24 g/mol. This compound features a unique structure that includes a pentene backbone, a fluorophenyl group, and an oxime functional group. The presence of fluorine enhances its reactivity and potential biological activity compared to non-fluorinated analogs. This article discusses its scientific research applications across various fields.
Medicinal Chemistry
This compound has been explored for its potential therapeutic properties:
- Pain Management : It acts as a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) receptor, which is involved in pain and inflammatory responses. Its inhibition can lead to analgesic effects, making it a candidate for pain management therapies .
- Anti-inflammatory Activity : The compound's interaction with TRPA1 suggests potential applications in treating inflammatory conditions.
Synthetic Organic Chemistry
This compound serves as a versatile building block in the synthesis of more complex molecules. Its oxime functional group allows for diverse reactions, including:
- Oxidation : Leading to nitroso derivatives.
- Reduction : Producing corresponding amines.
- Substitution Reactions : Yielding various substituted fluorophenyl derivatives .
Biological Research
Research into this compound has revealed its interactions with biological targets:
- Enzyme Inhibition : The compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity .
- Investigated for Anticancer Properties : Preliminary studies suggest it may exhibit anticancer activity due to its structural characteristics and biological interactions.
Case Studies
Several studies have highlighted the applications and mechanisms of this compound:
Case Study 1: TRPA1 Receptor Inhibition
A study demonstrated that A-967079 effectively inhibits TRPA1 channels, leading to reduced pain responses in animal models. This research positions the compound as a promising candidate for developing new analgesics.
Case Study 2: Synthesis and Reactivity
Research on the synthetic pathways for this compound revealed its utility as a precursor in creating various derivatives with enhanced pharmacological properties. This versatility underscores its significance in medicinal chemistry .
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-Methyl-1-Penten-3-One Oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, pharmacological, and functional differences between A-967079 and related compounds:
Key Comparisons
Structural Modifications and Pharmacokinetics
- Fluorine vs. Chlorine : A-967079’s 4-fluorophenyl group provides a balance of electronegativity and lipophilicity, enhancing blood-brain barrier penetration compared to the 4-chlorophenyl analog .
- Oxime vs. Hydrazone : The oxime group in A-967079 improves solubility and stability relative to hydrazone-based compounds, which are prone to hydrolysis .
Target Selectivity
- A-967079 exhibits >100-fold selectivity for TRPA1 over TRPV1/4 and other ion channels, whereas analogs like A2K2A17 lack TRP specificity due to divergent substituents (e.g., methoxy groups) .
Therapeutic Applications
- A-967079 is validated in migraine and neuropathic pain models , while the Schiff base hydrazone (L2) targets microbial infections . This divergence underscores the role of structural motifs in directing biological activity.
Synthetic and Analytical Challenges A-967079 requires specialized HPLC-MS/MS methods for plasma quantification due to its low endogenous concentration . In contrast, anthracene-containing oximes are characterized via crystallography, emphasizing their structural rather than therapeutic utility .
Research Findings and Clinical Relevance
- Comparative Limitations : Derivatives like A2K2A17 and ethoxyphenyl analogs show reduced efficacy in TRPA1 models, likely due to steric or electronic mismatches .
Biological Activity
(1E,3E)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime is a chemical compound recognized for its potential biological activities. This compound, with the molecular formula C12H14FNO and a molecular weight of 207.24 g/mol, features a unique structure that includes a fluorophenyl group and an oxime functional group. Its synthesis typically involves the reaction of 1-(4-fluorophenyl)-2-methyl-1-penten-3-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The oxime group is capable of forming hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Moreover, the presence of the fluorophenyl group may enhance binding affinity to various receptors, contributing to its pharmacological effects .
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects, possibly through enzyme inhibition pathways that are critical in cancer cell proliferation.
- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, making it a candidate for further therapeutic development .
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have shown promise, particularly in pathways related to metabolic disorders .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds known for their biological activities:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2-Oxopropanal Oxime | Acetylcholinesterase reactivation | Commonly used in neuropharmacology |
| Hydroxylated 1,4-Naphthoquinone Oximes | Cytotoxicity against cancer cells | Known for redox properties |
| 3-(Phenylhydrazono)butan-2-One Oxime | Antioxidant properties | Effective in scavenging free radicals |
| This compound | Anticancer and anti-inflammatory | Unique fluorophenyl and oxime structure |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Study on Anticancer Activity : A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 20 µM, suggesting potential for development as an anticancer agent .
- Enzyme Inhibition Assays : In vitro assays demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The IC50 values were determined to be comparable to established enzyme inhibitors, indicating its potential utility in therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for (1E,3E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one oxime, and how can reaction conditions be optimized?
The compound is typically synthesized via oxime formation from its ketone precursor. Key steps include:
- Ketone Preparation : Reacting 4-fluorophenyl magnesium bromide with 2-methylpent-1-en-3-one under Grignard conditions.
- Oxime Formation : Treating the ketone with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) under reflux, with pH adjustments to favor the (E,E)-isomer .
- Purification : Column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the oxime.
Optimization Factors : Temperature control (60–80°C), catalyst selection (e.g., pyridine for acid scavenging), and solvent polarity to minimize byproducts like syn/anti isomer mixtures .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this oxime?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. The fluorophenyl group shows characteristic deshielding (δ 7.2–7.8 ppm), while oxime protons resonate at δ 8.5–9.0 ppm .
- X-ray Crystallography : Single-crystal diffraction resolves the (E,E)-configuration. Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (R-factor < 0.05) .
- IR Spectroscopy : Stretching frequencies for C=N (1640–1620 cm) and N–O (930–910 cm) validate oxime formation .
Q. How can researchers ensure purity and stability of this compound during storage?
- Purity Assessment : Use TLC (R = 0.3–0.4 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) .
- Stability : Store in amber vials at –20°C under inert gas (N) to prevent hydrolysis or photoisomerization .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., disorder, twinning) be resolved during structural refinement?
- Disorder Handling : In SHELXL, split atom models with occupancy refinement and geometric restraints (e.g., DFIX, SADI) improve accuracy for disordered fluorophenyl groups .
- Twinning : Use TWIN/BASF commands in SHELXL for pseudo-merohedral twinning. Hooft y parameters validate twin law corrections .
- Validation Tools : Mercury CSD 2.0 aids in visualizing packing patterns and void spaces, critical for interpreting disordered regions .
Q. What experimental strategies confirm TRPA1 antagonism and target engagement in vivo?
- In Vitro Assays : Calcium flux assays (Fluo-4 AM dye) in TRPA1-expressing HEK293 cells exposed to agonists (e.g., AITC). IC values < 100 nM indicate potency .
- In Vivo Models : Rat models of inflammatory pain (e.g., CFA-induced hyperalgesia) with dose-dependent inhibition of nociceptive behavior (ED ~10 mg/kg) .
- Selectivity Profiling : Cross-testing against TRPV1/TRPM8 channels to rule off-target effects .
Q. How can computational methods predict reactivity and binding interactions of this oxime?
- DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict nucleophilic sites .
- Molecular Docking : AutoDock Vina models oxime-TRPA1 interactions, identifying hydrogen bonds with residues like Arg919 and Tyr989 .
- MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) in lipid bilayer-embedded TRPA1 .
Q. How should researchers address contradictions in reported biological activity or structural data?
- Bioactivity Discrepancies : Replicate assays under standardized conditions (e.g., cell line, agonist concentration). Meta-analysis of IC values across studies identifies outliers due to assay variability .
- Structural Ambiguities : Cross-validate crystallographic data with spectroscopic results (e.g., NOE correlations in NMR for stereochemical confirmation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
